Dimethirimol

Beschreibung

Eigenschaften

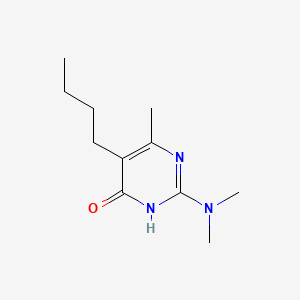

IUPAC Name |

5-butyl-2-(dimethylamino)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-5-6-7-9-8(2)12-11(14(3)4)13-10(9)15/h5-7H2,1-4H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHXCRMKMMBYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C(NC1=O)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041874 | |

| Record name | Dimethirimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5221-53-4 | |

| Record name | 2-Dimethylamino-6-hydroxy-4-methyl-5-butylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5221-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethirimol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHIRIMOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethirimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethirimol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHIRIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V1RC2A67P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Dimethirimol Action on Sphaerotheca fuliginea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethirimol, a systemic fungicide belonging to the hydroxypyrimidine class, has been a tool in the management of powdery mildew diseases, notably that caused by Sphaerotheca fuliginea on cucurbits. This technical guide delineates the core mechanism of action of this compound, focusing on its targeted inhibition of adenosine deaminase, a critical enzyme in the purine salvage pathway of S. fuliginea. The disruption of this pathway leads to a cascade of metabolic failures within the fungus, ultimately inhibiting its growth and proliferation. This document provides a comprehensive overview of the biochemical pathways affected, quantitative data on the fungicide's efficacy, and detailed experimental protocols for in-vitro and in-vivo assessments.

Introduction

Sphaerotheca fuliginea, a causal agent of powdery mildew, poses a significant threat to cucurbit production worldwide. The development of effective and specific fungicidal agents is paramount for disease management. This compound, a hydroxypyrimidine derivative, exhibits potent and specific activity against powdery mildews. Understanding its precise mechanism of action is crucial for optimizing its use, managing resistance, and developing novel fungicides with similar or improved modes of action. This guide provides an in-depth exploration of the molecular interactions between this compound and its fungal target.

Mechanism of Action: Inhibition of Adenosine Deaminase

The primary mode of action of this compound is the inhibition of the enzyme adenosine deaminase (ADA). ADA plays a pivotal role in the purine salvage pathway, a metabolic route that allows the fungus to recycle purine bases and nucleosides from its host and its own catabolism to synthesize essential nucleotides.

The Purine Salvage Pathway in Sphaerotheca fuliginea

Fungi, including S. fuliginea, can synthesize purines de novo or acquire them through the salvage pathway. The salvage pathway is a less energy-intensive process and is crucial for the rapid proliferation of the fungus during infection. Adenosine deaminase catalyzes the irreversible deamination of adenosine to inosine, a key step in this pathway. Inosine can then be further metabolized to hypoxanthine, which is subsequently converted to inosine monophosphate (IMP), a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

This compound's Disruptive Role

This compound acts as a potent and specific inhibitor of adenosine deaminase in S. fuliginea. By binding to the active site of the enzyme, it prevents the conversion of adenosine to inosine. This blockage leads to an accumulation of adenosine and a depletion of downstream products, including inosine, hypoxanthine, and ultimately AMP and GMP. The disruption of purine nucleotide pools has several detrimental effects on the fungus:

-

Inhibition of Nucleic Acid Synthesis: A shortage of AMP and GMP directly impedes the synthesis of RNA and DNA, which is essential for fungal growth, replication, and sporulation.

-

Energy Metabolism Disruption: Adenosine and its derivatives are central to energy-carrying molecules like ATP. The imbalance in the purine pool can interfere with the fungus's energy metabolism.

-

Impaired Spore Germination and Mycelial Growth: The inability to produce essential nucleotides severely hinders the germination of conidia and the subsequent growth of mycelia on the host plant surface.

The following diagram illustrates the purine salvage pathway and the point of inhibition by this compound.

Caption: Purine salvage pathway and this compound's point of inhibition.

Quantitative Efficacy Data

The efficacy of this compound against Sphaerotheca fuliginea has been quantified through various studies. The half-maximal effective concentration (EC50) is a key parameter used to express the potency of a fungicide. The following table summarizes the EC50 values for this compound and other fungicides against different isolates of S. fuliginea.

| Fungicide | Isolate | EC50 (mg a.i./L) | Reference |

| This compound | Isolate A (Sensitive) | < 20 | [1] |

| This compound | Isolate B (Resistant) | > 100 | [1] |

| Bupirimate | Isolate A (Sensitive) | < 10 | [1] |

| Triforine | Isolate A (Sensitive) | < 20 | [1] |

| Benomyl | Isolate A (Sensitive) | < 10 | [1] |

Experimental Protocols

In Vivo Fungicide Sensitivity Testing: Leaf Disc Assay

This protocol describes a method for determining the sensitivity of Sphaerotheca fuliginea isolates to this compound using a leaf disc assay.

Caption: Workflow for the leaf disc fungicide sensitivity assay.

Methodology:

-

Fungicide Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and make serial dilutions in sterile distilled water to obtain a range of concentrations (e.g., 0, 1, 10, 50, 100 mg/L).

-

Fungal Culture: Maintain isolates of Sphaerotheca fuliginea on young, susceptible cucumber or melon plants in a controlled environment.

-

Leaf Discs: Using a cork borer (e.g., 1 cm diameter), excise leaf discs from fully expanded, healthy young leaves of the host plant.

-

Plating: Place the leaf discs, adaxial side up, on 1.5% water agar in Petri dishes.

-

Fungicide Application: Apply a small, known volume (e.g., 20 µL) of each fungicide dilution to the surface of the leaf discs. Allow the solvent to evaporate.

-

Inoculation: Inoculate the treated leaf discs by gently dusting conidia from a heavily infected leaf over the plates or by using a spore suspension.

-

Incubation: Seal the Petri dishes and incubate them in a growth chamber with a photoperiod (e.g., 16 hours light/8 hours dark) at a constant temperature (e.g., 22-25°C) for 7-10 days.

-

Assessment: After the incubation period, assess the percentage of the leaf disc area covered by powdery mildew mycelium under a dissecting microscope.

-

Data Analysis: Calculate the EC50 value, the concentration of the fungicide that inhibits fungal growth by 50%, using probit analysis or other suitable statistical methods.

In Vitro Enzyme Inhibition Assay: Adenosine Deaminase Activity

This protocol outlines a spectrophotometric method to measure the inhibition of adenosine deaminase activity by this compound in a fungal extract.

Caption: Workflow for the in-vitro adenosine deaminase inhibition assay.

Methodology:

-

Enzyme Extraction:

-

Harvest fresh mycelium of Sphaerotheca fuliginea.

-

Grind the mycelium in a chilled mortar and pestle with liquid nitrogen.

-

Resuspend the powdered mycelium in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.

-

The resulting supernatant is the cell-free extract containing adenosine deaminase.

-

-

Assay Mixture:

-

In a quartz cuvette, combine the cell-free extract, buffer, and a specific concentration of this compound solution.

-

Include a control cuvette with no inhibitor.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a known concentration of adenosine to the cuvette.

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 265 nm (the wavelength at which adenosine absorbs light, while inosine has a lower absorbance) at regular time intervals.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each this compound concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Resistance to this compound

The development of resistance to this compound in Sphaerotheca fuliginea populations has been reported.[2] This resistance is often associated with a single target site of action, making the fungicide prone to the selection of resistant strains. The persistence of resistance in the fungal population even after the withdrawal of the fungicide has been observed.[2] Monitoring for resistance and implementing integrated pest management strategies are crucial for the long-term efficacy of this compound and other hydroxypyrimidine fungicides.

Conclusion

This compound exerts its fungicidal effect on Sphaerotheca fuliginea through the specific inhibition of adenosine deaminase, a key enzyme in the purine salvage pathway. This targeted action disrupts the synthesis of essential nucleotides, leading to the cessation of fungal growth and development. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this mechanism, screen for new fungicidal compounds, and manage the emergence of resistance. A thorough understanding of the molecular basis of fungicide action is fundamental to the development of sustainable and effective disease control strategies in agriculture.

References

Physicochemical Properties of Dimethirimol: A Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Dimethirimol, a systemic fungicide. Understanding these properties is critical for the successful development of stable, effective, and safe formulations. This document outlines key quantitative data, details relevant experimental protocols based on international standards, and presents a visual workflow for property determination.

Core Physicochemical Properties

A thorough understanding of this compound's physicochemical characteristics is the foundation for formulation design, influencing everything from solvent selection and stability to bioavailability and environmental fate.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound, compiled from various scientific sources. These values are essential for predictive modeling and initial formulation screening.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉N₃O | [1] |

| Molecular Weight | 209.29 g/mol | [1] |

| Physical State | Colorless needle-shaped crystals | [2] |

| Melting Point | 102 °C | [2] |

| Boiling Point | 296.1 °C at 760 mmHg | |

| Density | 1.07 g/mL | [2] |

| Vapor Pressure | 1.46 mPa at 20 °C | [2] |

Table 2: Solubility and Partitioning Behavior of this compound

| Property | Value | Temperature (°C) | pH | Source(s) |

| Water Solubility | 1200 mg/L | 20 | 7 | [2] |

| Chloroform Solubility | 1,200,000 mg/L | 20 | - | [2] |

| Xylene Solubility | 360,000 mg/L | 20 | - | [2] |

| Ethanol Solubility | 65,000 mg/L | 20 | - | [2] |

| Acetone Solubility | 45,000 mg/L | 20 | - | [2] |

| Octanol-Water Partition Coefficient (logP) | 1.9 | 20 | 7 | [2] |

Dissociation Constant (pKa)

Formulation Considerations

This compound is typically supplied as an aqueous liquid or a concentrate for dilution.[2] Its high solubility in water is a significant advantage for developing aqueous-based formulations.[2] Common formulation types for pyrimidine fungicides include:

-

Aqueous Concentrates (AC) or Soluble Concentrates (SL): Given its notable water solubility, this compound is well-suited for these simple formulations where the active ingredient is dissolved in water with adjuvants.

-

Suspension Concentrates (SC): For formulations with higher concentrations of this compound or in combination with other less soluble active ingredients, an SC may be appropriate. This involves dispersing fine particles of the active ingredient in an aqueous medium.[6]

-

Suspoemulsions (SE): This advanced formulation type is a combination of a suspension concentrate and a concentrated aqueous emulsion.[7][8] It is particularly useful for creating combination products where this compound might be formulated with another active ingredient that is a liquid or has a low melting point.[7][8][9] The development of a stable SE often involves the separate preparation of the SC and emulsion phases before they are combined.[8]

Key challenges in formulating fungicides include ensuring the chemical and physical stability of the active ingredient, preventing crystal growth in concentrates, and optimizing the biological efficacy through the use of appropriate adjuvants.[10]

Experimental Protocols for Physicochemical Property Determination

To ensure data quality and regulatory acceptance, the determination of physicochemical properties should follow standardized methodologies. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Overview of Relevant OECD Guidelines

The following OECD guidelines are recommended for the determination of the key physicochemical properties of this compound:

-

Water Solubility: OECD Guideline 105.[11] This guideline describes the flask method and the column elution method for determining the water solubility of substances. Given this compound's solubility, the flask method would be appropriate.

-

Melting Point/Melting Range: OECD Guideline 102.[12] This guideline details several methods for determining the melting point, including the capillary method, hot-stage apparatus, and differential scanning calorimetry (DSC).

-

Vapor Pressure: OECD Guideline 104.[13] This guideline provides various methods for vapor pressure determination, such as the dynamic method, static method, and gas saturation method, applicable to different ranges of volatility.

-

Partition Coefficient (n-octanol/water): OECD Guideline 107.[14] This guideline outlines the shake-flask method for determining the logP value, which is suitable for compounds with a logP in the range of -2 to 4.

Experimental Workflow: Determination of Octanol-Water Partition Coefficient (logP)

The following diagram illustrates a generalized workflow for the determination of the octanol-water partition coefficient (logP) of this compound using the shake-flask method as described in OECD Guideline 107.

This detailed understanding of this compound's physicochemical properties and the standardized methods for their determination will empower researchers and formulation scientists to develop robust, stable, and efficacious fungicidal products.

References

- 1. This compound | C11H19N3O | CID 135424353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: PP675) [sitem.herts.ac.uk]

- 3. 4-Dimethylaminopyridine|1122-58-3|lookchem [lookchem.com]

- 4. 2-Dimethylaminopyrimidine | C6H9N3 | CID 521717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Suspoemulsion (SE) formulations | Croda Agriculture [crodaagriculture.com]

- 8. Agricultural & Farming Chemicals | Suspo-Emulsions | Azelis [azelis.com]

- 9. EP2458981A2 - Pesticidal suspo-emulsion compositions - Google Patents [patents.google.com]

- 10. Ready-to-use Aqueous Formulations and Concentrates for Strobilurin Class of Fungicides | Pesticide Formulations and Application Systems: 23rd Volume | Selected Technical Papers | ASTM International [dl.astm.org]

- 11. FR2516349A1 - FUNGICIDAL COMPOSITIONS CONTAINING A PYRIMIDINE DERIVATIVE AND ANOTHER STEROLS SYNTHESIS INHIBITING FUNGICIDE AND USES THEREOF - Google Patents [patents.google.com]

- 12. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Dimethylamino-pyrimidine-5-carboxylic acid | 180283-66-3 | Benchchem [benchchem.com]

- 14. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Dimethirimol (CAS 5221-53-4): A Technical Guide for Researchers

An In-depth Review of its Fungicidal Properties, Mechanism of Action, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethirimol (CAS 5221-53-4) is a systemic and eradicant fungicide belonging to the hydroxypyrimidine chemical class. First introduced in the 1970s, it has been primarily utilized for the control of powdery mildew in various crops. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical and physical properties, mechanism of action, efficacy, toxicology, and analytical methods. The information is presented to support further research and development in the fields of agriculture and drug discovery.

Chemical and Physical Properties

This compound is a colorless, needle-shaped crystalline solid with a molecular formula of C₁₁H₁₉N₃O.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5221-53-4 | [1] |

| Molecular Formula | C₁₁H₁₉N₃O | [1] |

| Molecular Weight | 209.29 g/mol | [1] |

| Melting Point | 102 °C | [1][2] |

| Vapor Pressure | 1.46 x 10⁻³ Pa (30 °C) | [2] |

| Water Solubility | 1.2 g/L (25 °C) | [1][2] |

| Solubility in Organic Solvents (g/L at 25 °C) | ||

| Chloroform | 1200 | [1][2] |

| Xylene | 360 | [1][2] |

| Ethanol | 65 | [1][2] |

| Acetone | 45 | [1] |

| Appearance | Colorless needle-shaped crystals | [2][3] |

Mechanism of Action

This compound is classified under the Fungicide Resistance Action Committee (FRAC) Code 8, which targets nucleic acid synthesis.[3] Specifically, its mode of action is the inhibition of adenosine deaminase.[3]

Proposed Signaling Pathway: Inhibition of Adenosine Deaminase

Adenosine deaminase is a key enzyme in the purine salvage pathway, catalyzing the deamination of adenosine to inosine. By inhibiting this enzyme, this compound disrupts the normal flow of purine metabolism in fungi. This disruption is proposed to lead to an accumulation of adenosine and a depletion of inosine and its downstream products. The fungicidal effect may arise from several consequences of this enzymatic blockage:

-

Disruption of RNA and DNA Synthesis: Altered pools of purine nucleotides can interfere with the synthesis of nucleic acids, which is essential for fungal growth and proliferation.

-

Energy Metabolism Imbalance: Adenosine and its derivatives are central to cellular energy metabolism (e.g., ATP). Disruption of their balance can lead to a cellular energy crisis.

-

Toxic Accumulation of Adenosine: High levels of adenosine can be toxic to cells.

A simplified diagram of the proposed mechanism is presented below.

Caption: Proposed mechanism of action of this compound via inhibition of adenosine deaminase.

Efficacy and Application

This compound is a systemic fungicide with both protective and curative properties, primarily used to control powdery mildew (Sphaerotheca fuliginea) in cucurbits.[2] It has also been used on tobacco, tomatoes, and ornamental plants.[2][3]

Table 2: Efficacy of this compound against Powdery Mildew

| Target Pathogen | Crop | Efficacy Metric | Value | Reference(s) |

| Sphaerotheca fuliginea | Cucurbits | EC₅₀ (sensitive isolates) | < 20 mg a.i./L | (Inferred from[4]) |

| Sphaerotheca fuliginea | Cucurbits | Field Trial Observation | Effective control, but resistance has been reported. | [4] |

Toxicology

This compound exhibits low mammalian toxicity but is moderately toxic to birds and fish.[3]

Table 3: Toxicological Data for this compound

| Organism | Test | Value | Reference(s) |

| Rat (female) | Oral LD₅₀ | >4000 mg/kg | [1] |

| Rat (female) | Intraperitoneal LD₅₀ | 200-400 mg/kg | [1] |

| Birds | Acute Toxicity | Moderately toxic | [3] |

| Fish | Acute Toxicity | Moderately toxic | [3] |

Note: Specific LC₅₀ and LD₅₀ values for avian and aquatic species were not available in the public domain at the time of this review.

Metabolism

This compound is rapidly metabolized in both plants and animals. The primary metabolic pathways involve N-dealkylation, hydroxylation of the butyl group, and conjugation.[2] In plants, it forms glucosides, while in animals, it forms glucuronides.[2]

Caption: Overview of this compound metabolism in plants and animals.

Experimental Protocols

Synthesis of this compound

A common commercial synthesis involves a multi-step process.[3] A more detailed laboratory-scale, one-pot synthesis is described as follows:

-

Reaction Setup: In a 500 mL three-necked reaction flask equipped with a stirrer, thermometer, and condenser, add 89.8 g (0.33 mol) of N,N-dimethylguanidine sulfate, 24.0 g (0.6 mol) of sodium hydroxide, and 150 g of methanol.

-

Guanidine Preparation: Stir the mixture at 60 °C for 1 hour. Filter the solution and transfer the filtrate to a 500 mL four-necked reaction flask equipped with a stirrer, thermometer, and condenser.

-

Cyclization: After desolvation, equip the reaction flask with a water separator. Add 258.0 g (1.5 mol) of methyl α-butylacetoacetate. Introduce a nitrogen carrier gas at a flow rate of 20 mL/min.

-

Reaction and Distillation: Raise the temperature to 105 °C to separate water and methanol.

-

Purification: Once the separation is complete, cool the reaction mixture to 70 °C. Add 258.0 g of petroleum ether and continue to stir while cooling.

-

Isolation: Filter the resulting solid and wash the filter cake twice with 89.8 g of water.

-

Drying: Dry the product to obtain 2,2-dimethylamino-5-n-butyl-6-methyl-4-hydroxypyrimidine (this compound).

This protocol is adapted from a patent description and may require optimization for specific laboratory conditions.

General Workflow for Fungicide Efficacy Testing (Leaf Disc Assay)

This is a generalized protocol for assessing the efficacy of a fungicide against a foliar pathogen.

Caption: General experimental workflow for a leaf disc bioassay to determine fungicide efficacy.

Analytical Methods

The analysis of this compound residues in various matrices typically involves chromatographic techniques. While a specific, validated method for this compound was not detailed in the reviewed literature, a general QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS or GC-MS analysis is a standard approach for multi-residue pesticide analysis.

General QuEChERS Extraction Protocol

-

Sample Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable).

-

Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add an appropriate volume of water (for dry samples) and acetonitrile.

-

Salting Out: Add a mixture of salts (e.g., MgSO₄, NaCl, sodium citrate) to induce phase separation.

-

Centrifugation: Shake vigorously and centrifuge to separate the acetonitrile layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and MgSO₄ to remove residual water).

-

Final Centrifugation and Analysis: Vortex and centrifuge. The resulting supernatant is then ready for analysis by LC-MS/MS or GC-MS.

This is a generalized protocol and the specific salts, sorbents, and instrument conditions would need to be optimized and validated for this compound in the matrix of interest.

Conclusion

This compound is a fungicide with a specific mode of action targeting adenosine deaminase in fungi. While it has shown efficacy against powdery mildew, the development of resistance necessitates careful management strategies. This guide has summarized the available technical information on this compound. Further research is warranted to fully elucidate the detailed biochemical consequences of adenosine deaminase inhibition, to obtain comprehensive toxicological data for non-target organisms, and to develop and validate specific analytical methods for residue monitoring.

References

- 1. ucanr.edu [ucanr.edu]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Functional Characterization of Adenosine Deaminase in Mucor circinelloides: A Novel Potential Regulator of Nitrogen Utilization and Lipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties of adenosine deaminase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Dimethirimol: A Historical and Technical Overview

Introduction

Dimethirimol, a pioneering systemic fungicide, emerged from the intensive research and development efforts in agrochemicals during the 1960s. Developed by Imperial Chemical Industries (ICI), this compound represented a significant advancement in the control of powdery mildew diseases, particularly in cucurbits. As a member of the hydroxypyrimidine class of fungicides, this compound's targeted mode of action and systemic properties set it apart from the broad-spectrum contact fungicides that were prevalent at the time. This document provides an in-depth technical guide on the historical development, discovery, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The mid-20th century saw a concerted effort to develop novel, systemic fungicides that could be absorbed and translocated within a plant, offering protection to new growth. It was within this scientific landscape that ICI's Plant Protection Division embarked on a program to synthesize and screen new chemical entities for fungicidal activity. This research led to the discovery of the fungicidal properties of the hydroxypyrimidine chemical class.

This compound (5-n-butyl-2-dimethylamino-4-hydroxy-6-methylpyrimidine) was one of the key compounds to emerge from this program in the late 1960s. Its discovery was a result of systematic screening against a range of plant pathogens, where it demonstrated exceptional efficacy against powdery mildew caused by fungi such as Sphaerotheca fuliginea.

Physicochemical and Biological Properties

| Property | Description |

| Chemical Name | 5-n-butyl-2-dimethylamino-4-hydroxy-6-methylpyrimidine |

| Chemical Class | Hydroxypyrimidine |

| Molecular Formula | C₁₁H₁₉N₃O |

| Mode of Action | Inhibition of adenosine deaminase, disrupting nucleic acid synthesis |

| Target Pathogens | Primarily effective against powdery mildews, such as Sphaerotheca fuliginea and Erysiphe cichoracearum |

| Primary Application | Systemic fungicide for the control of powdery mildew on cucurbits (e.g., cucumbers, melons) |

| Uptake and Translocation | Readily absorbed by plant roots and translocated through the xylem to the leaves and other aerial parts |

| Selectivity | Exhibits a high degree of selectivity, with minimal phytotoxicity to the host plant at effective doses |

Mechanism of Action: Inhibition of Adenosine Deaminase

This compound's fungicidal activity stems from its specific inhibition of the enzyme adenosine deaminase (ADA). This enzyme plays a crucial role in the purine salvage pathway, catalyzing the deamination of adenosine to inosine. By inhibiting ADA, this compound disrupts the normal metabolism of purines, leading to an accumulation of adenosine and a deficiency of other essential purine nucleotides required for nucleic acid (DNA and RNA) synthesis. This ultimately halts fungal growth and development.

Caption: Mechanism of action of this compound via the inhibition of adenosine deaminase.

Generalized Experimental Protocols

While the original, detailed experimental protocols from the 1960s are not available, the following represents a generalized methodology typical for the screening and characterization of a novel fungicide like this compound during that era.

1. Primary In Vitro Fungicide Screening

-

Objective: To assess the direct fungicidal or fungistatic activity of test compounds against a target pathogen.

-

Methodology:

-

Prepare a series of concentrations of the test compound (e.g., this compound) in a suitable solvent.

-

Incorporate the compound into a molten agar medium (e.g., potato dextrose agar) to achieve the desired final concentrations.

-

Pour the agar into petri dishes and allow to solidify.

-

Inoculate the center of each plate with a mycelial plug or a spore suspension of the target fungus (e.g., Sphaerotheca fuliginea).

-

Incubate the plates under controlled conditions of temperature and light suitable for fungal growth.

-

Measure the radial growth of the fungal colony over time and compare it to a control (no compound).

-

Calculate the EC₅₀ (Effective Concentration for 50% inhibition) value.

-

2. Systemic Activity Evaluation in Planta

-

Objective: To determine if the compound is absorbed and translocated within the plant to provide protection against infection.

-

Methodology:

-

Grow host plants (e.g., cucumber seedlings) in a hydroponic solution or soil.

-

Apply the test compound to the roots via the nutrient solution or as a soil drench.

-

After a defined period to allow for uptake and translocation, inoculate the leaves with a spore suspension of the powdery mildew fungus.

-

Maintain the plants in a controlled environment conducive to disease development.

-

Visually assess the level of disease infection on the leaves compared to untreated control plants.

-

3. Biochemical Assay for Adenosine Deaminase Inhibition

-

Objective: To confirm the specific inhibitory effect of the compound on the target enzyme.

-

Methodology:

-

Prepare a crude enzyme extract containing adenosine deaminase from the target fungus.

-

Set up a reaction mixture containing a buffer, the enzyme extract, and a range of concentrations of the inhibitor (this compound).

-

Initiate the reaction by adding the substrate, adenosine.

-

Monitor the rate of the reaction by measuring the decrease in adenosine or the increase in inosine over time using spectrophotometry (e.g., by monitoring the change in absorbance at 265 nm).

-

Calculate the IC₅₀ (Inhibitory Concentration for 50% enzyme activity reduction) or the inhibition constant (Ki).

-

Logical Workflow of Discovery and Development

The discovery of this compound likely followed a structured research and development pipeline common in the agrochemical industry.

Caption: Generalized workflow for the discovery and development of a systemic fungicide.

Conclusion

The discovery of this compound by ICI was a landmark in the development of systemic fungicides. Its novel mode of action, targeting a specific enzyme in the fungal purine salvage pathway, provided a highly effective and selective means of controlling powdery mildew in cucurbits. While the specific quantitative data and detailed experimental protocols from its initial discovery in the 1960s are not widely available in modern digital archives, the principles of its discovery and its biological activity continue to be of significant interest to researchers in crop protection and drug development. The legacy of this compound and the hydroxypyrimidine fungicides underscores the importance of targeted biochemical inhibition in the creation of effective and selective pesticides.

An In-depth Technical Guide to the Synthesis and Chemical Profile of Dimethirimol

This technical guide provides a comprehensive overview of the fungicide Dimethirimol, with a focus on its synthesis pathway, chemical structure, and relevant physicochemical properties. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Structure and Properties

This compound, with the IUPAC name 5-butyl-2-(dimethylamino)-6-methyl-4(1H)-pyrimidinone, is a systemic fungicide belonging to the hydroxypyrimidine class.[1] First introduced in 1970, it has been primarily used to control powdery mildew on various crops.[1]

Chemical Formula: C₁₁H₁₉N₃O[2]

Molecular Weight: 209.29 g/mol [2]

CAS Registry Number: 5221-53-4[2]

Appearance: White crystalline solid

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a butyl group, a dimethylamino group, a methyl group, and a hydroxyl group.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Melting Point | 102 °C | [3] |

| Boiling Point | 296.1 °C at 760 mmHg | [3] |

| Density | 1.07 g/cm³ | [3] |

| Water Solubility | 1.2 g/L (25 °C) | [3] |

| Vapor Pressure | 1.5 x 10⁻³ Pa (30 °C) | [3] |

| XLogP3 | 1.89920 | [3] |

| Acute Oral LD50 (Rat) | 2350 mg/kg | [3] |

| Acute Oral LD50 (Mouse) | 800 mg/kg | [3] |

Synthesis Pathway

The primary synthesis of this compound involves a condensation reaction between a guanidine derivative and a β-keto ester. A detailed experimental protocol, as derived from patent literature, is provided below. The overall synthesis can be visualized as a two-step process.

Experimental Protocols

The following experimental protocols are based on the synthesis route described in patent CN111978262.[4]

Step 1: Preparation of N,N-dimethylguanidine solution

-

Apparatus: A 500 mL three-necked reaction flask equipped with a mechanical stirrer, thermometer, and condenser.

-

Reagents:

-

N,N-dimethylguanidine sulfate: 89.8 g (0.33 mol)

-

Sodium hydroxide: 24.0 g (0.6 mol)

-

Methanol: 150 g

-

-

Procedure:

-

To the reaction flask, add N,N-dimethylguanidine sulfate, sodium hydroxide, and methanol.

-

Stir the mixture at 60 °C for 1 hour.

-

After the reaction, filter the mixture. The resulting filtrate contains N,N-dimethylguanidine and is used directly in the next step.

-

Step 2: Synthesis of 2-Dimethylamino-5-n-butyl-6-methyl-4-hydroxypyrimidine (this compound)

-

Apparatus: A 500 mL four-necked reaction flask equipped with a mechanical stirrer, thermometer, condenser, and a Dean-Stark apparatus for water separation.

-

Reagents:

-

Filtrate from Step 1 (containing N,N-dimethylguanidine)

-

Methyl α-butylacetoacetate: 258.0 g (1.5 mol)

-

Petroleum ether: 258.0 g

-

Water (for washing)

-

-

Procedure:

-

Transfer the filtrate from the previous step to the four-necked reaction flask.

-

Remove the methanol via distillation.

-

Fit the flask with a Dean-Stark apparatus and add methyl α-butylacetoacetate.

-

Introduce a nitrogen carrier gas at a flow rate of 20 mL/min.

-

Heat the reaction mixture to 105 °C. Water and any remaining methanol will be collected in the Dean-Stark trap.

-

Once the separation of water and methanol is complete, cool the reaction mixture to 70 °C.

-

Add petroleum ether to the mixture and continue to stir while cooling.

-

Filter the resulting precipitate.

-

Wash the filter cake twice with 89.8 g of water.

-

Dry the product to obtain 2-dimethylamino-5-n-butyl-6-methyl-4-hydroxypyrimidine (this compound).

-

The reported yield is 98.1% with a purity of 98.1%.[4]

-

Mechanism of Fungicidal Action

This compound acts as a systemic fungicide, specifically targeting the nucleic acid synthesis in fungi.[2] Its mode of action involves the inhibition of the enzyme adenosine deaminase.[3][5] This enzyme is crucial for the purine salvage pathway, catalyzing the deamination of adenosine to inosine. By inhibiting this enzyme, this compound disrupts the normal synthesis of nucleic acids, leading to the cessation of fungal growth and proliferation.

References

Dimethirimol: An In-Depth Analysis of Its Biological Activity Spectrum Beyond Fungicide

A comprehensive review of existing scientific literature reveals a highly specific mechanism of action for Dimethirimol, with its biological activities almost exclusively documented in the context of fungal organisms. Despite its classification within the broader group of pyrimidine-based pesticides, which includes some insecticides, there is a notable absence of evidence for significant antibacterial, antiviral, antiparasitic, or insecticidal properties of this compound itself.

This compound is a systemic fungicide, recognized for its efficacy against powdery mildew in various crops.[1] Its primary mode of action is the inhibition of nucleic acid synthesis in fungi, specifically through the inhibition of adenosine deaminase.[1] This targeted disruption of a crucial metabolic pathway explains its potent fungicidal effects.

While toxicological studies have been conducted to assess its safety and environmental impact, these have primarily focused on its effects on non-target organisms from an ecological perspective. For instance, this compound is reported to have low mammalian toxicity but exhibits moderate toxicity to birds and fish.[1] However, these findings relate to general toxicity rather than a specific, quantifiable biological activity that could be harnessed for therapeutic or other applications.

This technical guide sought to explore the biological activities of this compound beyond its established role as a fungicide. However, an exhaustive search of scientific databases and literature has not yielded any substantial data on antibacterial, antiviral, antiparasitic, or insecticidal activities. Consequently, the core requirements of this guide—quantitative data on non-fungal biological activities, detailed experimental protocols for their assessment, and visualization of associated signaling pathways—cannot be fulfilled due to the lack of available information.

The specificity of this compound's mechanism of action appears to confine its significant biological effects to the fungal kingdom. No peer-reviewed studies demonstrating a broader spectrum of activity have been identified. Therefore, researchers, scientists, and drug development professionals should be aware that, based on current knowledge, this compound's utility is limited to its application as a fungicide.

Summary of Known Biological Information

| Organism Type | Activity | Mechanism of Action | Supporting Evidence |

| Fungi | Fungicidal (especially against powdery mildew) | Inhibition of nucleic acid synthesis via adenosine deaminase inhibition | Well-documented in scientific literature |

| Bacteria | No significant activity reported | - | No data available |

| Viruses | No significant activity reported | - | No data available |

| Parasites | No significant activity reported | - | No data available |

| Insects | No significant activity reported | - | No data available |

| Mammals | Low acute toxicity | - | Toxicological studies |

| Birds | Moderately toxic | - | Toxicological studies |

| Fish | Moderately toxic | - | Toxicological studies |

Conclusion

The available scientific evidence strongly indicates that the biological activity of this compound is highly specific to fungi. There is no significant, documented evidence of its activity against bacteria, viruses, parasites, or insects. While the broader chemical class of pyrimidines contains compounds with diverse biological activities, this compound's specific structure and mode of action appear to restrict its effects. Future research may uncover novel activities, but based on the current body of knowledge, the biological activity spectrum of this compound does not extend meaningfully beyond its role as a fungicide.

References

Unveiling the Solubility Profile of Dimethirimol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of dimethirimol, a systemic fungicide, across a spectrum of aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development and agrochemical formulation, this document compiles quantitative data, details experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding of this compound's physicochemical properties.

Executive Summary

This compound (5-butyl-2-(dimethylamino)-6-methylpyrimidin-4-ol) is a fungicide whose efficacy and bioavailability are intrinsically linked to its solubility. This guide reveals that this compound exhibits a wide range of solubilities, being highly soluble in certain organic solvents like chloroform and moderately soluble in others such as ethanol and acetone. Its aqueous solubility is pH-dependent. This document serves as a critical resource for formulating this compound-based products and designing further experimental studies.

Quantitative Solubility Data of this compound

The solubility of this compound has been determined in various solvents. The following tables summarize the available quantitative data, providing a clear comparison of its solubility characteristics.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

| Solvent | Chemical Class | Solubility (mg/L) | Temperature (°C) | pH | Source(s) |

| Water | Aqueous | 1,200 | 20 | 7 | [1] |

| Water | Aqueous | 1,200 | 25 | Not Specified | |

| Chloroform | Halogenated Hydrocarbon | 1,200,000 | 20 | Not Applicable | [1] |

| Xylene | Aromatic Hydrocarbon | 360,000 | 20 | Not Applicable | |

| Ethanol | Alcohol | 65,000 | 20 | Not Applicable | |

| Acetone | Ketone | 45,000 | 20 | Not Applicable | |

| Acetonitrile | Nitrile | Completely Soluble* | Not Specified | Not Applicable | [2] |

| Dimethylformamide (DMF) | Amide | Soluble | Not Specified | Not Applicable | [3] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Not Specified | Not Applicable | [3] |

*Note: A product data sheet for a this compound solution in acetonitrile describes it as "completely soluble," which implies high solubility, though a specific quantitative limit is not provided[2].

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance and is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

1. Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

2. Materials:

-

This compound (pure, solid form)

-

Solvent of interest (high purity)

-

Thermostatic shaking incubator or water bath

-

Centrifuge tubes with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.

3. Procedure:

-

Preparation: An excess amount of solid this compound is added to a centrifuge tube containing a known volume of the solvent. The excess is crucial to ensure that a saturated solution is formed in equilibrium with the solid phase.

-

Equilibration: The tubes are sealed and placed in a thermostatic shaker set to a constant temperature (e.g., 25 °C). The mixture is agitated for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but typically 24 to 72 hours is adequate.

-

Phase Separation: After equilibration, the tubes are removed from the shaker. To separate the undissolved solid from the saturated solution, the samples are centrifuged at high speed.

-

Sampling: An aliquot of the clear supernatant is carefully withdrawn. It is crucial to avoid disturbing the solid pellet.

-

Filtration: The withdrawn sample is immediately filtered through a syringe filter to remove any remaining microscopic particles.

-

Analysis: The filtered, saturated solution is then diluted as necessary and its concentration is determined using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of this compound is used for quantification.

-

Replicates: The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Mode of Action

This compound functions as a systemic fungicide. Its primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. It also affects nucleic acid synthesis through the inhibition of adenosine deaminase[1]. Due to the nature of this mechanism, which is a metabolic pathway rather than a cell signaling cascade, a signaling pathway diagram is not applicable.

This technical guide provides a foundational understanding of the solubility of this compound. Researchers are encouraged to consider the specific conditions of their experiments, as factors such as temperature and pH can significantly influence solubility.

References

Unraveling the Molecular Mechanisms of Dimethirimol: A Technical Guide to Its Fungal Pathogen Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular targets of Dimethirimol, a hydroxypyrimidine fungicide. By elucidating its mechanism of action, we aim to equip researchers and drug development professionals with the foundational knowledge required for future antifungal research and development. This document details the primary molecular target, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the critical pathways and workflows involved.

The Primary Molecular Target: Adenosine Deaminase

This compound's primary mode of action is the inhibition of the enzyme adenosine deaminase (ADA). This enzyme plays a crucial role in the purine salvage pathway, a metabolic route essential for recycling purine bases from the breakdown of nucleic acids. Adenosine deaminase catalyzes the irreversible hydrolytic deamination of adenosine to inosine. By inhibiting this key enzyme, this compound disrupts the purine metabolic balance within the fungal cell.

The inhibition of adenosine deaminase by this compound is a non-competitive and reversible process. This disruption leads to an accumulation of adenosine, which can be toxic to the cell, and a depletion of inosine and subsequent guanine nucleotides. The ultimate consequence is the impairment of nucleic acid synthesis, which effectively halts fungal growth and development.

The following diagram illustrates the purine salvage pathway and the specific point of inhibition by this compound.

Quantitative Efficacy Data

The effectiveness of this compound against various fungal pathogens has been quantified through several key metrics. The following table summarizes the available quantitative data, providing a comparative overview of its potency.

| Fungal Species | Metric | Value | Reference |

| Aspergillus nidulans | Ki (Adenosine Deaminase) | 1.5 µM | |

| Aspergillus nidulans | I50 (Adenosine Deaminase) | 3 µM | |

| Aspergillus nidulans | MIC | 100 µg/ml |

Abbreviations:

-

Ki: Inhibition constant, indicating the concentration required to produce half-maximum inhibition.

-

I50: Half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

-

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

The identification and characterization of this compound's molecular target have been achieved through a series of key experiments. The following sections detail the methodologies employed.

Adenosine Deaminase Activity Assay

This protocol outlines the steps to measure the enzymatic activity of adenosine deaminase and assess its inhibition by this compound.

-

Enzyme Extraction: Fungal mycelia are harvested, washed, and ground in a suitable buffer (e.g., phosphate buffer, pH 7.0) to extract crude enzyme preparations.

-

Spectrophotometric Measurement: The assay is based on the principle that the deamination of adenosine to inosine results in a decrease in absorbance at 265 nm.

-

Reaction Mixture: A typical reaction mixture contains a specific concentration of adenosine in a buffered solution.

-

Initiation and Monitoring: The reaction is initiated by the addition of the enzyme extract. The change in absorbance at 265 nm is monitored over time using a spectrophotometer.

-

Inhibition Assay: To determine the inhibitory effect of this compound, various concentrations of the compound are pre-incubated with the enzyme extract before the addition of adenosine. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

The workflow for this experimental protocol is visualized below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the minimum concentration of this compound required to inhibit the visible growth of a fungal pathogen.

-

Culture Preparation: A standardized inoculum of the fungal species is prepared.

-

Serial Dilution: A series of dilutions of this compound are prepared in a liquid growth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The microtiter plate is incubated under conditions suitable for fungal growth.

-

Visual Assessment: After incubation, the wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

Concluding Remarks

The primary molecular target of this compound in fungal pathogens is unequivocally adenosine deaminase. By inhibiting this enzyme, this compound effectively disrupts the purine salvage pathway, leading to the cessation of fungal growth. The quantitative data underscores its potency, and the established experimental protocols provide a robust framework for further investigation and the development of novel antifungal agents targeting similar pathways. This guide serves as a comprehensive resource for researchers dedicated to advancing the field of mycology and antifungal drug discovery.

Dimethirimol Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethirimol, a hydroxypyrimidine fungicide, has been utilized for the control of powdery mildew. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound. Due to a notable lack of publicly available, in-depth studies specifically on this compound's degradation, this document synthesizes information on general pesticide degradation mechanisms, the chemistry of pyrimidine compounds, and available data on this compound's properties to propose putative degradation pathways. It also outlines detailed experimental protocols for the comprehensive study of its environmental transformation.

Introduction to this compound

This compound is a systemic fungicide characterized by its high aqueous solubility and potential for leaching.[1] Its chemical structure, 5-butyl-2-(dimethylamino)-6-methyl-4(1H)-pyrimidinone, is the basis for its fungicidal activity and also dictates its environmental behavior. While it is known to be persistent in soil systems, specific data on its degradation rates and the nature of its metabolites are scarce in peer-reviewed literature.[1] This guide aims to fill this knowledge gap by providing a framework for understanding and investigating the degradation of this compound.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by pH and temperature. For this compound, the ester and amide-like linkages within the pyrimidine ring could be susceptible to hydrolysis, particularly under alkaline or acidic conditions.

Hypothesized Hydrolytic Degradation Pathway:

The primary site for hydrolytic attack on the this compound molecule is likely the bond connecting the dimethylamino group to the pyrimidine ring, which could lead to the formation of 2-hydroxy-5-butyl-6-methyl-4(1H)-pyrimidinone and dimethylamine. Further cleavage of the pyrimidine ring is also possible under more extreme pH and temperature conditions.

Caption: Hypothesized hydrolytic degradation pathway of this compound.

Photolysis

Photolysis is the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. The rate of photolysis depends on the light absorption properties of the molecule and the presence of photosensitizing agents in the environment. The pyrimidine ring in this compound is expected to absorb UV light, potentially leading to its degradation.

Hypothesized Photolytic Degradation Pathway:

Photolytic degradation of this compound may involve isomerization, oxidation of the butyl side chain, or cleavage of the pyrimidine ring. The presence of photosensitizers in natural waters, such as dissolved organic matter, could accelerate this process.

Caption: Hypothesized photolytic degradation pathway of this compound.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a primary mechanism for the breakdown of pesticides in soil and water. Microbes can utilize pesticides as a source of carbon, nitrogen, or energy.

Degradation in Soil

The soil environment hosts a diverse microbial community capable of degrading a wide range of organic compounds. The rate of this compound degradation in soil is expected to be influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial population.

Hypothesized Soil Degradation Pathway:

Microbial degradation in soil could proceed through several pathways, including:

-

Hydroxylation: Introduction of hydroxyl groups onto the pyrimidine ring or the butyl side chain.

-

N-demethylation: Removal of methyl groups from the dimethylamino substituent.

-

Ring cleavage: Opening of the pyrimidine ring, leading to smaller, more readily biodegradable molecules.

Caption: Hypothesized microbial degradation pathways of this compound in soil.

Degradation in Water

In aquatic environments, both aerobic and anaerobic microorganisms contribute to the degradation of pesticides. Given this compound's high water solubility, its degradation in water is a critical aspect of its environmental fate.

Hypothesized Aquatic Degradation Pathway:

Similar to soil, microbial degradation in water would likely involve hydroxylation, N-demethylation, and eventual ring cleavage. The specific metabolites and the rate of degradation would depend on the microbial community present and the environmental conditions (e.g., oxygen levels, nutrient availability).

Quantitative Data on this compound Degradation

Table 1: Abiotic Degradation of this compound

| Parameter | Medium | Conditions | Value | Reference |

| Hydrolysis Half-life (t½) | pH 5 Buffer | 25°C | Data not available | - |

| pH 7 Buffer | 25°C | Data not available | - | |

| pH 9 Buffer | 25°C | Data not available | - | |

| Photolysis Quantum Yield (Φ) | Aqueous Solution | Wavelength (nm) | Data not available | - |

| Photolysis Half-life (t½) | Natural Sunlight | Water | Data not available | - |

Table 2: Biotic Degradation of this compound in Soil

| Soil Type | Temperature (°C) | Moisture (% WHC) | Half-life (t½) (days) | Major Metabolites | Reference |

| Sandy Loam | 20 | 50 | Data not available | Data not available | - |

| Clay Loam | 20 | 50 | Data not available | Data not available | - |

| Silt Loam | 20 | 50 | Data not available | Data not available | - |

Table 3: Biotic Degradation of this compound in Water-Sediment Systems

| System | Incubation Condition | Half-life (t½) in Water (days) | Half-life (t½) in Sediment (days) | Major Metabolites | Reference |

| Aerobic | 20°C | Data not available | Data not available | Data not available | - |

| Anaerobic | 20°C | Data not available | Data not available | Data not available | - |

Experimental Protocols

To address the data gaps concerning this compound degradation, the following experimental protocols are recommended.

Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of this compound to each buffer solution.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Collect samples at predetermined time intervals.

-

Analyze the samples for the concentration of this compound and potential hydrolysis products using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Calculate the hydrolysis rate constant and half-life for each pH.

Caption: Experimental workflow for a hydrolysis study of this compound.

Photolysis Study

Objective: To determine the rate of photolysis of this compound in water.

Methodology:

-

Prepare an aqueous solution of this compound in sterile, purified water.

-

Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Maintain a constant temperature during the experiment.

-

Run a dark control in parallel to account for any non-photolytic degradation.

-

Collect samples at various time points.

-

Analyze the samples for this compound and its photoproducts.

-

Determine the photolysis rate constant and half-life.

Soil Degradation Study

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

-

Select and characterize representative soil types (e.g., sandy loam, clay loam).

-

Treat the soil with a known concentration of this compound.

-

Adjust the soil moisture to a specific level (e.g., 50% of water holding capacity).

-

Incubate the soil samples in the dark at a constant temperature (e.g., 20°C) with continuous aeration.

-

Collect soil samples at various time intervals.

-

Extract this compound and its metabolites from the soil samples.

-

Analyze the extracts to quantify the parent compound and identify major degradation products.

-

Determine the degradation half-life (DT50) in soil.

Caption: Experimental workflow for a soil degradation study of this compound.

Analytical Methodology

Objective: To develop and validate a robust analytical method for the quantification of this compound and its potential metabolites in soil and water matrices.

Recommended Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Methodology:

-

Sample Preparation:

-

Water: Direct injection after filtration, or solid-phase extraction (SPE) for pre-concentration and cleanup.

-

Soil: Extraction with an appropriate solvent (e.g., acetonitrile/water mixture), followed by cleanup using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or SPE.

-

-

Chromatographic Separation: Utilize a C18 reversed-phase HPLC column with a gradient elution of mobile phases such as water with formic acid and acetonitrile.

-

Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Monitor for the precursor ion of this compound and its characteristic product ions using Multiple Reaction Monitoring (MRM) for quantification. A full scan or product ion scan can be used for the identification of unknown metabolites.

-

Method Validation: Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Conclusion

The environmental fate of this compound is an area that requires significant further investigation. While general principles of pesticide degradation suggest that it will undergo hydrolysis, photolysis, and microbial degradation, the specific pathways, rates, and resulting metabolites are currently not well-documented in publicly accessible literature. The experimental protocols outlined in this guide provide a framework for researchers to generate the necessary data to perform a comprehensive environmental risk assessment of this fungicide. Such studies are essential for ensuring the protection of soil and water resources.

References

Environmental Fate and Persistence of Dimethirimol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethirimol is a systemic fungicide belonging to the hydroxypyrimidine chemical class. It has been used to control powdery mildew on various crops. Understanding its environmental fate and persistence is crucial for assessing its potential ecological impact and for the development of environmentally benign alternatives. This guide provides a technical overview of the current knowledge regarding the environmental behavior of this compound, focusing on its degradation in soil and water, mobility, and potential for persistence.

Physicochemical Properties

The environmental transport and transformation of this compound are governed by its inherent physicochemical properties.

| Property | Value | Reference |

| Chemical Name | 5-butyl-2-(dimethylamino)-6-methyl-4(1H)-pyrimidinone | PubChem |

| CAS Number | 5221-53-4 | PubChem |

| Molecular Formula | C₁₁H₁₉N₃O | PubChem |

| Molecular Weight | 209.29 g/mol | PubChem |

| Water Solubility | 1.2 g/L (at 20°C) | University of Hertfordshire, AERU |

| Vapor Pressure | 1.4 x 10⁻⁶ Pa (at 20°C) | University of Hertfordshire, AERU |

| Log Kow (Octanol-Water Partition Coefficient) | 1.8 (estimated) | University of Hertfordshire, AERU |

Environmental Fate and Persistence

The persistence of this compound in the environment is determined by a combination of biotic and abiotic degradation processes.

Degradation in Soil

Soil is a primary recipient of this compound through direct application or deposition. Its persistence in this compartment is a key factor in its overall environmental risk profile.

Quantitative Data for Soil Degradation

| Parameter | Value | Conditions | Reference |

| Soil Aerobic Metabolism DT₅₀ | 120 days (Typical) | Laboratory, 20°C | University of Hertfordshire, AERU |

Experimental Protocol: Aerobic Soil Metabolism (Following OECD Guideline 307)

This protocol outlines a typical laboratory study to determine the rate and pathway of aerobic degradation of this compound in soil.

-

Test System: Freshly collected agricultural soil with known characteristics (pH, organic carbon content, texture, microbial biomass).

-

Test Substance: ¹⁴C-labeled this compound is used to trace its fate and transformation.

-

Application: The test substance is applied to the soil at a concentration relevant to its agricultural use.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks.

-

Trapping of Volatiles: Evolved ¹⁴CO₂ is trapped in an alkaline solution (e.g., potassium hydroxide), and other volatile organic compounds are trapped using a suitable sorbent (e.g., polyurethane foam).

-

Sampling: Soil samples are collected at regular intervals throughout the incubation period.

-

Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol) to separate the parent compound and its transformation products from the soil matrix.

-

Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify this compound and its metabolites. The trapped volatiles are also analyzed for radioactivity.

-

Data Analysis: The decline of the parent compound is used to calculate the degradation half-life (DT₅₀) using first-order kinetics. A mass balance is performed to account for the distribution of radioactivity in the soil, evolved CO₂, and other volatile compounds.

Putative Soil Degradation Pathway of this compound

While specific studies on the soil degradation pathway of this compound are limited, based on the chemistry of pyrimidine fungicides, a putative pathway can be proposed. The primary routes of degradation are likely to involve microbial metabolism.

Putative soil degradation pathway of this compound.

Fate in Water

This compound can enter aquatic environments through spray drift, runoff, or leaching. Its fate in water is primarily determined by hydrolysis and photolysis.

Quantitative Data for Aquatic Degradation

Experimental Protocol: Hydrolysis as a Function of pH (Following OECD Guideline 111)

This protocol describes a laboratory study to determine the rate of abiotic hydrolysis of this compound.

-

Test System: Sterile aqueous buffer solutions at different environmentally relevant pH values (e.g., 4, 7, and 9).

-

Test Substance: A solution of this compound in the respective buffer.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: The concentration of this compound and any potential hydrolysis products are determined using a suitable analytical method like HPLC.

-

Data Analysis: The rate of hydrolysis and the half-life (DT₅₀) are calculated for each pH.

Putative Hydrolysis Pathway of this compound

The pyrimidine ring in this compound can be susceptible to hydrolysis, particularly at the C-N bonds.

Putative hydrolysis pathway of this compound.

Experimental Protocol: Phototransformation in Water (Following OECD Guideline 316)

This protocol outlines a study to assess the direct photolysis of this compound in water.

-

Test System: Sterile, buffered aqueous solution of this compound.

-

Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Irradiation: The test solution is irradiated at a constant temperature. Dark control samples are maintained under the same conditions but shielded from light to account for any non-photolytic degradation.

-

Sampling: Samples are taken from both irradiated and dark control solutions at various time points.

-

Analysis: The concentration of this compound and any phototransformation products are measured.

-

Data Analysis: The rate of photolysis and the quantum yield are calculated. The half-life (DT₅₀) under specific environmental conditions can then be estimated.

Putative Photolysis Pathway of this compound

Photodegradation of this compound may involve reactions such as photo-oxidation and rearrangements of the pyrimidine ring.

Putative photolysis pathway of this compound.

Mobility

The mobility of this compound in soil, which influences its potential to leach into groundwater, is primarily determined by its sorption to soil particles. The organic carbon-water partitioning coefficient (Koc) is a key parameter for assessing this.

Quantitative Data for Soil Sorption

Experimental Protocol: Adsorption/Desorption Using a Batch Equilibrium Method (Following OECD Guideline 106)

-

Test System: Several different soil types with varying organic carbon content and pH.

-

Test Substance: A solution of ¹⁴C-labeled this compound in a 0.01 M CaCl₂ solution.

-

Adsorption Phase: Soil samples are equilibrated with the this compound solution for a defined period (e.g., 24 hours) with agitation.

-

Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption Phase: The soil from the adsorption phase is re-suspended in a fresh CaCl₂ solution and equilibrated again to determine the extent of desorption.

-

Data Analysis: The adsorption coefficient (Kd) is calculated for each soil. The Koc is then determined by normalizing Kd to the organic carbon content of the soil.

Conclusion

This compound exhibits moderate persistence in the soil environment, with a typical aerobic soil metabolism half-life of 120 days. Its high water solubility and estimated low to moderate soil sorption suggest a potential for leaching. Specific data on its degradation pathways and the identity of its metabolites in soil and water are limited in publicly accessible literature. The provided putative pathways are based on the known reactivity of similar chemical structures. Further experimental studies following standardized protocols, such as those outlined by the OECD, are necessary to fully characterize the environmental fate and persistence of this compound and to conduct a comprehensive environmental risk assessment. This information is critical for the development of safer and more sustainable crop protection strategies.

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Dimethirimol in Plant Matrices

Introduction